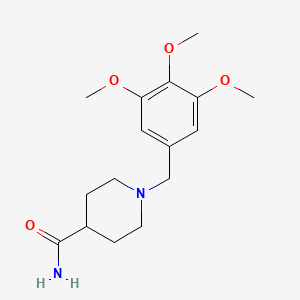![molecular formula C13H20N2O2 B3851026 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol](/img/structure/B3851026.png)
2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol
Overview
Description
2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol typically involves the reaction of 2-hydroxyethylpiperazine with a suitable phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and phenolic groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The piperazine ring can also interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A similar compound with a sulfonic acid group instead of a phenol group.
1-(2-Hydroxyethyl)piperazine: Lacks the phenol group but has similar structural features.
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt: Another related compound with a sulfonic acid group.
Uniqueness
2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol is unique due to the presence of both a hydroxyethyl group and a phenol group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-10-9-14-5-7-15(8-6-14)11-12-3-1-2-4-13(12)17/h1-4,16-17H,5-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOLDPYEKXWJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]methyl}-4,6-diiodophenol](/img/structure/B3850950.png)
![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(pyren-1-ylmethyl)propane-1,3-diamine](/img/structure/B3850953.png)
![[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-3-yl]methanol](/img/structure/B3850965.png)
![1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide](/img/structure/B3850966.png)
![1-acetyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B3850974.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B3850991.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-methylpiperidine](/img/structure/B3850999.png)
![ethyl 1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxylate](/img/structure/B3851002.png)
![4-{[benzyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B3851008.png)
![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(2-nitrophenyl)methyl]propane-1,3-diamine](/img/structure/B3851016.png)
![1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3851020.png)

![2,2'-{[(4-methoxy-1-naphthyl)methyl]imino}diethanol](/img/structure/B3851047.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B3851055.png)
